3-(1-Methylimidazol-2-yl)propionaldehyde
Description
3-(1-Methylimidazol-2-yl)propionaldehyde is a heterocyclic aldehyde featuring a 1-methylimidazole ring linked to a three-carbon aliphatic chain terminating in an aldehyde group. Its molecular formula is C₇H₁₀N₂O, with a molecular weight of 138.17 g/mol. The compound’s structure combines the electron-rich 1-methylimidazole moiety with the reactive aldehyde functional group, enabling applications in coordination chemistry, pharmaceutical intermediates, and organic synthesis .
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
3-(1-methylimidazol-2-yl)propanal |
InChI |
InChI=1S/C7H10N2O/c1-9-5-4-8-7(9)3-2-6-10/h4-6H,2-3H2,1H3 |
InChI Key |
BQPVFXGECPJIOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CCC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences among 3-(1-methylimidazol-2-yl)propionaldehyde and related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Substituents |
|---|---|---|---|---|
| 3-(1-Methylimidazol-2-yl)propionaldehyde | C₇H₁₀N₂O | 138.17 | Aldehyde, 1-methylimidazole | Methylimidazol-2-yl |
| 3-(Methylthio)propionaldehyde | C₄H₈OS | 104.17 | Aldehyde, methylthio | Methylthio (-SMe) |
| 3,3-Bis(1-methylimidazol-2-yl)propionate | C₁₁H₁₄N₄O₂ | 242.26 | Carboxylate, bis(1-methylimidazole) | Two methylimidazol-2-yl groups |
| 2-(4-tert-Butylbenzyl)propionaldehyde | C₁₄H₂₀O | 204.31 | Aldehyde, tert-butylbenzyl | 4-tert-Butylbenzyl |
| 3-(1H-Imidazol-2-yl)propan-1-amine | C₆H₁₁N₃ | 125.17 | Amine, imidazol-2-yl | Imidazol-2-yl |
Key Observations :
- The aldehyde group in 3-(1-methylimidazol-2-yl)propionaldehyde distinguishes it from the carboxylate in 3,3-bis(1-methylimidazol-2-yl)propionate and the amine in 3-(1H-imidazol-2-yl)propan-1-amine.
- Substituents such as tert-butylbenzyl () or methylthio () alter electronic and steric properties, impacting reactivity and applications.
Reactivity and Chemical Behavior
Aldehyde Reactivity
- 3-(1-Methylimidazol-2-yl)propionaldehyde : The electron-donating methylimidazole ring activates the aldehyde toward nucleophilic additions (e.g., Schiff base formation), making it suitable for synthesizing bioactive molecules or metal ligands .
- 3-(Methylthio)propionaldehyde: The methylthio group enhances electrophilicity, enabling efficient cyanohydrin synthesis (84% yield) via trimethylsilyl cyanide (TMSCN) .
Coordination Chemistry
- 3,3-Bis(1-methylimidazol-2-yl)propionate: Forms stable complexes with diorganotin(IV) ions, as shown by potentiometric titration. The best-fit model includes (1:1), (1:2), and (1:1−1) stoichiometries, indicating strong chelation via deprotonated imidazole nitrogens . In contrast, the mono-imidazole aldehyde (target compound) likely exhibits weaker coordination due to fewer binding sites.
Research Findings and Case Studies
Coordination Chemistry ()
3,3-Bis(1-methylimidazol-2-yl)propionate demonstrates robust chelation with dimethyltin(IV), releasing hydrogen ions during complexation. The calculated pKa of coordinated water (8.5) suggests moderate acidity, contrasting with the target compound’s unstudied coordination behavior.
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